6-(4-Chlorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
6-(4-Chlorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. A common route might include the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a β-diketone.
Cyclization to form the pyrazolo[1,5-a]pyrimidine core: This step often involves the reaction of the pyrazole with a suitable electrophile, such as a chloroformate or an isocyanate.
Introduction of the 4-chlorophenyl and trifluoromethyl groups: These groups can be introduced via nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine: Lacks the trifluoromethyl group.
5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine: Lacks the 4-chlorophenyl group.
Uniqueness
The presence of both the 4-chlorophenyl and trifluoromethyl groups in 6-(4-Chlorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine might confer unique properties, such as enhanced biological activity or improved pharmacokinetic profiles, compared to similar compounds.
Properties
CAS No. |
922737-55-1 |
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Molecular Formula |
C13H8ClF3N4 |
Molecular Weight |
312.68 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C13H8ClF3N4/c14-8-3-1-7(2-4-8)10-11(13(15,16)17)20-9-5-6-19-21(9)12(10)18/h1-6H,18H2 |
InChI Key |
GVSKTEGTCBPXEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C(=CC=N3)N=C2C(F)(F)F)N)Cl |
Origin of Product |
United States |
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